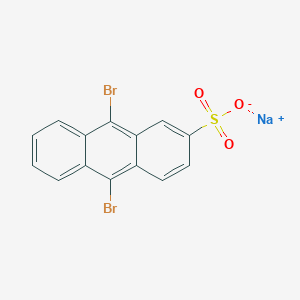

Sodium 9,10-dibromoanthracene-2-sulfonate

概要

説明

Sodium 9,10-dibromoanthracene-2-sulfonate is a chemical compound with the molecular formula C₁₄H₇Br₂NaO₃S and a molecular weight of 438.07 g/mol . This compound is a sulfonated derivative of anthracene, featuring bromine atoms at the 9 and 10 positions and a sulfonate group at the 2 position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dibromoanthracene-2-sulfonate typically involves the bromination of anthracene followed by sulfonation. The process begins with the reaction of anthracene with bromine in a suitable solvent such as chloroform, resulting in the formation of 9,10-dibromoanthracene . This intermediate is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the 2 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Sodium 9,10-dibromoanthracene-2-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 9 and 10 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

Substitution Products: Various substituted anthracene derivatives depending on the nucleophile used.

Oxidation Products: Anthraquinone derivatives.

Reduction Products: Dihydroanthracene derivatives.

科学的研究の応用

Organic Chemistry

DBAS serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Nucleophilic Substitution Reactions: The bromine atoms at positions 9 and 10 can be substituted with other nucleophiles, facilitating the formation of diverse anthracene derivatives.

- Oxidation and Reduction Reactions: DBAS can be oxidized to form anthraquinone derivatives or reduced to yield dihydroanthracene derivatives, expanding its utility in synthetic organic chemistry .

Biological Research

DBAS is under investigation for its potential biological activities:

- Antimicrobial Properties: Studies have indicated that DBAS exhibits antimicrobial activity against various pathogens, making it a candidate for further development in medicinal chemistry .

- Anticancer Activity: Preliminary research suggests that DBAS may inhibit cancer cell proliferation, although more extensive studies are needed to elucidate its mechanism of action and therapeutic potential.

Fluorescence Probes

DBAS is utilized as a fluorescent probe in biochemical assays. For example:

- In esterase assays, DBAS acts as a fluorescent acceptor in chemiluminescent reactions. The hydrolysis of specific substrates by esterases generates excited states that interact with DBAS, resulting in enhanced light emission. This property significantly amplifies assay sensitivity, enabling the detection of low enzyme concentrations .

Industrial Applications

DBAS finds applications in industrial settings as well:

- Dyes and Pigments Production: Due to its vibrant color properties and solubility, DBAS is used in manufacturing dyes and pigments for textiles and other materials.

- Chemical Manufacturing: The compound is also employed as an intermediate in the production of various chemicals used across multiple industries .

Case Studies

Several studies highlight the applications of DBAS:

- Chemiexcitation Studies: Research demonstrated that DBAS can act as a probe for studying triplet states in organic compounds. It was shown to effectively transfer energy from excited acetone to produce measurable fluorescence signals .

- Antimicrobial Testing: A study assessed the antimicrobial efficacy of DBAS against specific bacterial strains, revealing promising results that warrant further investigation into its potential therapeutic applications.

作用機序

The mechanism of action of Sodium 9,10-dibromoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate its molecular targets and pathways involved .

類似化合物との比較

Sodium 9,10-dibromoanthracene-2-sulfonate can be compared with other similar compounds, such as:

9,10-Dibromoanthracene: Lacks the sulfonate group, making it less soluble in water and limiting its applications.

9,10-Dimethylanthracene: Substituted with methyl groups instead of bromine, resulting in different chemical and physical properties.

9,10-Difurylanthracene: Contains furan rings instead of bromine atoms, leading to distinct photophysical properties.

The unique combination of bromine atoms and a sulfonate group in this compound makes it a versatile compound with diverse applications in various fields .

生物活性

Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) is a synthetic organic compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C₁₄H₇Br₂NaO₃S

- Molecular Weight : 438.07 g/mol

- CAS Number : 87796-18-7

DBAS is characterized by the presence of bromine atoms and a sulfonate group, which significantly influence its reactivity and biological interactions. Its synthesis typically involves the bromination of anthracene followed by sulfonation, resulting in a water-soluble compound useful in various scientific applications .

The biological activity of DBAS is primarily attributed to its ability to interact with cellular proteins and enzymes. The bromine atoms facilitate nucleophilic substitution reactions, while the sulfonate group enhances solubility and bioavailability. Research indicates that DBAS can act as a fluorescent probe in biochemical assays, particularly in esterase assays where it serves as a fluorescent acceptor, amplifying detection sensitivity .

Antimicrobial Properties

DBAS has been investigated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Research has highlighted the potential of DBAS in cancer therapy. It has demonstrated cytotoxic effects on cancer cell lines, likely due to its ability to induce apoptosis (programmed cell death). The compound's interaction with DNA and cellular signaling pathways is believed to play a critical role in its anticancer properties.

Case Studies

- Esterase Assay Enhancement : In a study published in Science, DBAS was utilized to enhance the detection of esterase activity through chemiluminescence. The compound's ability to interact with excited triplet acetone generated during the reaction significantly increased assay sensitivity .

- Antimicrobial Testing : A series of experiments tested DBAS against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

To understand the unique properties of DBAS, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Solubility | Biological Activity |

|---|---|---|---|

| This compound | Brominated anthracene derivative | High | Antimicrobial, anticancer |

| 9,10-Dibromoanthracene | Brominated anthracene | Low | Limited biological activity |

| 9,10-Dimethylanthracene | Methyl-substituted anthracene | Moderate | Minimal biological activity |

The comparison highlights that DBAS's sulfonate group enhances its solubility and biological efficacy compared to other derivatives.

特性

IUPAC Name |

sodium;9,10-dibromoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTROERCWCLTJJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87796-18-7 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087796187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium 9,10-dibromoanthracene-2-sulfonate in the described esterase assay?

A: this compound acts as a fluorescent acceptor in the chemiluminescent reaction triggered by the esterase. [] The hydrolysis of 2-methyl-1-propenylbenzoate by esterase produces 2-methyl-1-propenol, which is then oxidized by the hydrogen peroxide/horseradish peroxidase (HRP) system. This oxidation generates electronically excited triplet acetone. this compound interacts with this excited acetone, leading to energy transfer and subsequent emission of light at an enhanced intensity compared to the light emitted by excited acetone alone. This significantly amplifies the sensitivity of the assay, enabling the detection of minute quantities of esterase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。